

In-Depth Technical Guide: ^{31}P NMR Chemical Shift of Tris(trimethylsilyl)phosphine

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Compound of Interest

Compound Name: Tris(trimethylsilyl)phosphine

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This technical guide provides a comprehensive overview of the ^{31}P Nuclear Magnetic Resonance (NMR) spectroscopy of **tris(trimethylsilyl)phosphine**, $\text{P}(\text{Si}(\text{CH}_3)_3)_3$. This document details the characteristic chemical shift, experimental protocols for its determination, and the underlying factors influencing its unique spectral properties.

Introduction to Tris(trimethylsilyl)phosphine

Tris(trimethylsilyl)phosphine is a highly reactive and air-sensitive organophosphorus compound with the chemical formula $\text{P}(\text{Si}(\text{CH}_3)_3)_3$. It serves as a valuable reagent in synthetic chemistry, particularly as a phosphine (PH_3) surrogate and a source of the phosphide anion (P^{3-})[1]. Its utility spans organic synthesis, materials science, and the formation of metal phosphido clusters[2]. Due to its reactivity, careful handling under inert atmosphere is crucial.

^{31}P NMR Chemical Shift of Tris(trimethylsilyl)phosphine

The ^{31}P NMR spectrum of **tris(trimethylsilyl)phosphine** is characterized by a single resonance at a remarkably high upfield chemical shift.

Compound	Chemical Formula	³¹ P Chemical Shift (δ)	Solvent	Reference
Tris(trimethylsilyl)phosphine	P(Si(CH ₃) ₃) ₃	-250 ppm	Neat or in aprotic solvents	85% H ₃ PO ₄ (external)[1]
Trimethylphosphine	P(CH ₃) ₃	-62 ppm	-	85% H ₃ PO ₄ (external)
Triphenylphosphine	P(C ₆ H ₅) ₃	-6 ppm	CDCl ₃	85% H ₃ PO ₄ (external)[3]

The significant shielding observed for the phosphorus nucleus in **tris(trimethylsilyl)phosphine**, resulting in a chemical shift of -250 ppm, is a notable feature of this compound[1]. This is in stark contrast to alkyl and aryl phosphines, which resonate at much lower fields.

Factors Influencing the Chemical Shift

The upfield shift in **tris(trimethylsilyl)phosphine** is primarily attributed to the electronic effects of the trimethylsilyl (SiMe₃) groups. The silicon atoms, being more electropositive than carbon, lead to an increase in the electron density at the phosphorus atom. This increased shielding of the phosphorus nucleus results in a resonance at a much higher magnetic field (more negative ppm value).

Experimental Protocol for ³¹P NMR Spectroscopy

Given the air-sensitive nature of **tris(trimethylsilyl)phosphine**, specialized techniques are required for sample preparation and data acquisition.

4.1. Sample Preparation (Under Inert Atmosphere)

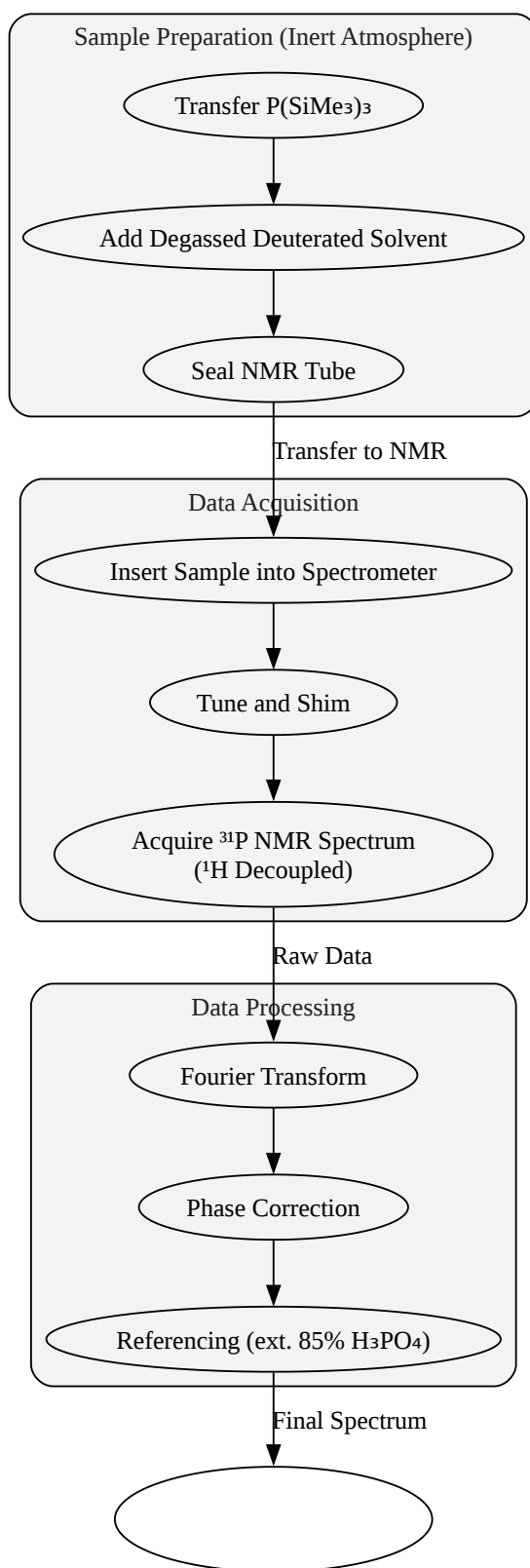
- **Glovebox or Schlenk Line:** All manipulations of **tris(trimethylsilyl)phosphine** and the preparation of the NMR sample must be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or a Schlenk line.
- **Solvent:** A deuterated aprotic solvent, such as benzene-d₆ (C₆D₆) or toluene-d₈, should be used. The solvent must be thoroughly dried and degassed prior to use.

- NMR Tube: A J. Young NMR tube or a standard NMR tube sealed with a septum and parafilm is recommended to maintain an inert atmosphere during the measurement.
- Procedure:
 - In the inert atmosphere, transfer the desired amount of **tris(trimethylsilyl)phosphine** into the NMR tube.
 - Add the deuterated solvent via a gas-tight syringe.
 - Seal the NMR tube securely.

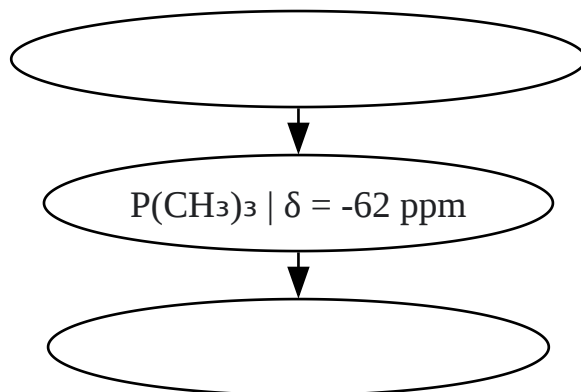
4.2. NMR Data Acquisition

- Spectrometer: A high-field NMR spectrometer equipped with a broadband probe is suitable.
- Nucleus: ^{31}P
- Reference: An external standard of 85% H_3PO_4 is typically used and set to 0 ppm.
- Decoupling: Proton (^1H) decoupling is generally employed to simplify the spectrum to a single peak and improve the signal-to-noise ratio.
- Typical Parameters:
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 5-10 seconds (The relaxation time for the phosphorus nucleus in this molecule can be long).
 - Number of Scans: Dependent on the sample concentration, but typically 64 scans or more for a dilute sample.

Visualization of Key Concepts



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References

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